molecular formula C11H20O7 B15203851 Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15203851
M. Wt: 264.27 g/mol
InChI Key: BVSKSDAORSROHB-HTFKAIDBSA-N
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Description

This compound (CAS: 5432-32-6) is a highly substituted tetrahydropyran derivative characterized by four methoxy groups and a methyl ester moiety. Its molecular formula is C₁₅H₂₀O₁₁, with a molecular weight of 376.31 g/mol (calculated). It is commercially available as a white powder (≥99% purity) and is primarily utilized as a pharmaceutical intermediate . The stereochemistry (2S,3S,4S,5R,6R) and methoxy substitution pattern make it a valuable scaffold for synthesizing bioactive molecules.

Properties

Molecular Formula

C11H20O7

Molecular Weight

264.27 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxyoxane-2-carboxylate

InChI

InChI=1S/C11H20O7/c1-13-6-7(14-2)9(15-3)11(17-5)18-8(6)10(12)16-4/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1

InChI Key

BVSKSDAORSROHB-HTFKAIDBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC)OC)C(=O)OC)OC

Canonical SMILES

COC1C(C(OC(C1OC)OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate 4× methoxy, methyl ester C₁₅H₂₀O₁₁ 376.31 Pharmaceutical intermediate
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid 4× acetyloxy, carboxylic acid C₁₄H₁₈O₁₁ 362.29 Carbohydrate research; enzymatic studies
Methyl (2R,3S,4S,5R,6S*)-4-Benzyloxy-6-(hydroperoxymethyl)...carboxylate Benzyloxy, hydroperoxymethyl, methoxy C₂₀H₃₀O₈ 398.19 Natural product synthesis; unstable
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate 3× benzyloxy, hydroxyl, methyl ester C₂₈H₃₀O₇ 478.53 Glycoscience research; protective groups
(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol Hydroxyallyl, dimethoxy, hydroxyl C₁₂H₂₂O₅ 246.30 Functionalized scaffolds; chiral building blocks

Key Differences and Implications

Substituent Effects on Reactivity and Stability :

  • The tetramethoxy derivative exhibits higher polarity compared to tetraacetyloxy analogs (e.g., ), which may enhance solubility in polar solvents .
  • Benzyloxy groups () act as protective groups, enabling selective deprotection in multi-step syntheses, whereas methoxy groups in the target compound are typically stable under acidic/basic conditions .
  • The hydroperoxymethyl group in introduces instability, limiting its utility in long-term storage but making it reactive for oxidation reactions .

Stereochemical Complexity :

  • The target compound’s (2S,3S,4S,5R,6R) configuration requires enantioselective synthesis, often achieved via chiral auxiliaries or enzymatic methods. In contrast, analogs like ’s hydroxyallyl derivative are synthesized through glucose-derived precursors and acid-mediated cyclization .

Applications :

  • Pharmaceutical Intermediates : The target compound’s methoxy groups are advantageous for drug derivatization due to their metabolic stability .
  • Research Tools : Benzyloxy-protected analogs () are critical in glycosylation studies, while acetylated versions () serve as substrates for esterase assays .

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